2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole
Description
Chemical Structure and Properties
2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole (CAS: 886503-45-3) is a heterocyclic compound with the molecular formula C₁₁H₁₀N₆O₂S and a molecular weight of 290.3 g/mol . It features a thiazole core substituted with a hydrazinyl group (-NH-NH₂) at position 2 and a 2-methylimidazo[1,2-a]pyridine moiety at position 2. The imidazo[1,2-a]pyridine group contributes to π-π stacking interactions, while the hydrazinyl group enhances reactivity toward electrophilic agents, making it a versatile intermediate in medicinal chemistry .
Synthesis and Applications The compound is synthesized via condensation reactions involving hydrazine derivatives and imidazo[1,2-a]pyridine precursors, as seen in analogous syntheses of thiazolidine and pyrazole derivatives .
Properties
IUPAC Name |
[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-7-10(8-6-17-11(14-8)15-12)16-5-3-2-4-9(16)13-7/h2-6H,12H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAKHZBIMMTNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and condensation reactions in a controlled environment could be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole exhibit promising antimicrobial properties. For instance, thiazole-based hydrazides have shown effective inhibition against various bacterial strains, including Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values suggesting strong activity against resistant strains .
Anti-inflammatory Effects
Studies have demonstrated that derivatives of thiazoles can possess anti-inflammatory properties. The synthesized compounds were evaluated for their ability to inhibit protein denaturation, revealing IC50 values that indicate varying degrees of effectiveness. Such compounds could be explored for their potential in treating inflammatory diseases .
Anticancer Potential
The compound's structural similarities to known anticancer agents suggest its potential in cancer therapy. Some studies have focused on the synthesis of hybrids that combine thiazole and other pharmacophores to target cancer cells effectively. The mechanisms of action often involve the disruption of cell proliferation pathways and induction of apoptosis in cancer cells .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions that integrate hydrazine derivatives and thiazole frameworks. Variations in synthetic routes can lead to diverse derivatives with distinct biological activities. For example, the introduction of different substituents on the imidazo or thiazole rings can significantly alter the pharmacological profile of the resulting compounds .
Case Study 1: Antimycobacterial Activity
In a study evaluating a series of thiazole derivatives, one compound demonstrated a MIC value of 3.99 μM against Mycobacterium tuberculosis H37Rv strain. This highlights the potential for developing new antimycobacterial agents based on the thiazole framework .
Case Study 2: Anti-inflammatory Activity Assessment
A series of thiazole-based hydrazides were characterized for their anti-inflammatory activity using the bovine serum albumin denaturation method. Compounds exhibited IC50 values ranging from 46.29 to 100.60 μg/mL, indicating their potential as anti-inflammatory agents in therapeutic applications .
Mechanism of Action
The mechanism of action for 2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with DNA .
Comparison with Similar Compounds
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
- Molecular Formula : C₁₂H₁₂N₄S
- Molecular Weight : 244.32 g/mol
- Key Differences :
- Replaces the hydrazinyl group with a primary amine (-NH₂) at the thiazole 2-position.
- Additional methyl group at position 7 of the imidazo[1,2-a]pyridine ring.
- Increased hydrophobicity due to the extra methyl group may enhance membrane permeability but reduce solubility .
N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-thiazolamine (JK 184)
4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-N-p-tolylpyrimidin-2-amine
- Molecular Formula: Not explicitly stated, but core structure includes a pyrimidine ring instead of thiazole .
- Key Differences :
- Replaces thiazole with pyrimidine, altering electronic properties and hydrogen-bonding capacity.
- The p-tolyl group introduces steric bulk and lipophilicity.
- Implications :
- Pyrimidine’s nitrogen-rich structure may improve DNA/RNA binding, relevant in kinase inhibition .
Biological Activity
2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole, identified by its CAS number 886503-45-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 245.30 g/mol. The compound features a thiazole ring fused with an imidazopyridine moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study on related thiazole compounds demonstrated their effectiveness against Mycobacterium tuberculosis (Mtb), with some derivatives showing minimum inhibitory concentrations (MIC) as low as 12.5 µM . Although specific data on this compound is limited, its structural similarity to other effective thiazole derivatives suggests potential antimicrobial activity.
Anticancer Activity
Thiazole compounds are also recognized for their anticancer properties. A systematic review highlighted that various thiazole-based compounds displayed notable cytotoxic effects against different cancer cell lines. For instance, certain thiazoles showed IC50 values lower than those of standard anticancer drugs like doxorubicin . The presence of electron-withdrawing groups and specific substituents on the thiazole ring appears crucial for enhancing anticancer activity.
Table 1: Summary of Anticancer Activities of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Jurkat | <10 | Bcl-2 inhibition |
| Compound B | HT29 | <20 | DNA intercalation |
| Compound C | A431 | <15 | Apoptosis induction |
The mechanisms underlying the biological activities of thiazoles often involve interactions with key cellular targets. For example, molecular docking studies have shown that certain thiazole derivatives bind effectively to β-ketoacyl-ACP synthase, an essential enzyme in fatty acid biosynthesis in Mtb . Such interactions may inhibit bacterial growth by disrupting metabolic pathways.
Case Studies and Research Findings
Recent studies have synthesized and evaluated various hydrazinyl-thiazole derivatives for their biological activities. One study focused on a series of 2-(2-hydrazinyl)thiazole derivatives, revealing that modifications at the 2-, 4-, and 5-positions significantly influenced their inhibitory effects against Mtb . Compounds with hydrazinyl substitutions showed enhanced activity, suggesting that this functional group plays a critical role in the compound's efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole with high purity?
- Answer : Key steps include halogen-metal exchange for imidazo-pyridine intermediates (e.g., using isopropylmagnesium chloride·LiCl in THF) followed by coupling with hydrazinyl-thiazole precursors. Purification via silica gel chromatography and reverse-phase HPLC is critical to isolate the product, as residual byproducts (e.g., diphenylphosphine oxides) can persist even after multiple recrystallizations . For analogous thiazole derivatives, solvent selection (e.g., ethanol/water mixtures) and stoichiometric control of hydrazine derivatives are essential to minimize side reactions .
Q. How can structural characterization techniques confirm the identity of this compound?
- Answer : Use integrated methods:
- ¹H/¹³C NMR : Compare chemical shifts with imidazo-pyridine analogs (e.g., δ ~7.2–8.8 ppm for aromatic protons in DMSO-d₆) .
- HRMS : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₂N₆S: 261.0924) .
- IR Spectroscopy : Confirm functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for hydrazinyl groups) .
- Elemental Analysis : Ensure <0.4% deviation for C, H, N content .
Q. What preliminary structure-activity relationship (SAR) insights exist for imidazo-pyridine-thiazole hybrids?
- Answer : Modifications at the 2-methylimidazo[1,2-a]pyridine core significantly impact activity. For example:
- Hydrazinyl substitution : Enhances solubility and hydrogen-bonding potential, critical for target engagement .
- Thiazole ring : Electron-withdrawing groups (e.g., cyano) improve metabolic stability but may reduce bioavailability .
- Imidazo-pyridine substituents : Methyl groups at the 2-position increase steric hindrance, potentially reducing off-target interactions .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s pharmacokinetic properties?
- Answer : Graph set analysis (e.g., Etter’s rules) reveals that N–H⋯N and N–H⋯S interactions form chains or rings, stabilizing the solid-state structure and affecting solubility. For example, strong N–H⋯O bonds in analogs like JK 184 (IC₅₀ = 30 nM for Hedgehog signaling) correlate with improved membrane permeability . Use software like ORTEP-3 to visualize intermolecular interactions and predict dissolution rates .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Answer : Address discrepancies via:
- Assay standardization : Use consistent cell lines (e.g., NIH/3T3 for Hedgehog pathway inhibition) and controls (e.g., cyclopamine) .
- Metabolic profiling : Compare hepatic microsomal stability (e.g., CYP3A4/2D6 inhibition) to identify confounding factors in in vitro vs. in vivo data .
- Isosteric replacements : Replace 2-methylimidazo-pyridine with quinoline to test scaffold-specific effects on target binding .
Q. How can in vivo efficacy models be optimized for this compound?
- Answer : For rodent models:
- Dosing regimen : Subcutaneous administration (1–10 mg/kg) in xenograft models minimizes first-pass metabolism observed in oral dosing .
- Biomarker validation : Measure Gli1 mRNA levels (Hedgehog pathway) or Adh7 activity (alcohol dehydrogenase inhibition) in tumor tissue .
- Pharmacokinetic (PK) studies : Monitor plasma half-life (t₁/₂) and brain penetration using LC-MS/MS, adjusting formulation (e.g., PEGylation) to improve AUC .
Q. What crystallographic techniques validate the compound’s binding mode to therapeutic targets?
- Answer : Co-crystallization with targets (e.g., Smoothened receptor for Hedgehog inhibitors) using:
- X-ray diffraction : Resolve at ≤2.0 Å resolution to identify key interactions (e.g., π-π stacking with Phe484, hydrogen bonds with Glu518) .
- Density Functional Theory (DFT) : Compare calculated vs. observed bond angles to confirm ligand-induced conformational changes .
- Validation tools : Use checkCIF/PLATON to ensure structural integrity and flag disorder in the thiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
